B1578268 Antifungal protein R

Antifungal protein R

Cat. No.: B1578268
Attention: For research use only. Not for human or veterinary use.
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Description

Antifungal Protein R (AFP-R) is a cysteine-rich antifungal protein hypothesized to exhibit potent activity against pathogenic fungi. While direct references to AFP-R are absent in the literature, its characteristics can be inferred from structurally similar proteins produced by filamentous fungi, such as Epichloë festucae (Efe-AfpA), Penicillium chrysogenum (PgAFP), and Aspergillus giganteus (AFP). These proteins typically feature:

  • Cysteine-rich domains stabilized by multiple disulfide bonds, critical for structural integrity and antifungal activity .
  • Mechanisms involving membrane permeabilization, cell wall disruption, or interference with fungal metabolic pathways .
  • Applications in agriculture and medicine due to their specificity and low host toxicity .

Properties

bioactivity

Antifungal

sequence

ATITVVNRCSYTVWPGALPGGGVRLDPGQRWALNMPAGTAGAAV

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Antifungal Proteins

Structural and Functional Comparisons

Table 1: Structural and Functional Properties
Protein Source Cysteine Content Disulfide Bonds Key Mechanism(s) Target Fungi
AFP-R (hypothetical) Not specified High (inferred) 3–4 bonds Membrane/cell wall disruption Broad-spectrum (inferred)
Efe-AfpA Epichloë festucae Yes Not specified Membrane disruption via glucosylceramide Clarireedia jacksonii
PgAFP Penicillium chrysogenum Yes 3 bonds Cell wall interaction Toxigenic molds
AFP (A. giganteus) Aspergillus giganteus Yes 4 bonds Membrane permeabilization Fusarium, Aspergillus
crAFPs Filamentous fungi High Multiple Membrane interaction, ROS induction Candida spp.

Key Findings :

  • Disulfide Bonds : AFP-R likely shares the stability conferred by 3–4 disulfide bonds, as seen in PgAFP (3 bonds) and AFP (4 bonds) .
  • Mechanistic Diversity : While AFP-R may disrupt fungal membranes (similar to Efe-AfpA and AFP), crAFPs additionally induce oxidative stress .

Efficacy and Species Specificity

Table 2: Antifungal Activity
Protein MIC Range (if available) Species Specificity Stability Notes
Efe-AfpA N/A High (dollar spot) Retains activity in planta
PgAFP N/A Broad (food molds) Thermostable, pH-tolerant
AFP (A. giganteus) 1–10 µg/mL Narrow Sensitive to proteases
crAFPs 0.5–8.2 mg/mL* Candida spp. pH-dependent (optimal <6)

*Data from LAB-derived peptides ; crAFP MICs vary by strain .

Key Findings :

  • Efficacy : AFP-R may mirror AFP’s low MICs (1–10 µg/mL) for targeted species, while LAB-derived peptides require higher concentrations .
  • Stability : Unlike pH-sensitive crAFPs , PgAFP retains activity across a wider pH range, a desirable trait for agricultural use .

Advantages and Limitations of AFP-R Compared to Peers

Advantages :

  • Broad-Spectrum Activity : Hypothesized to target multiple fungi via membrane disruption, similar to AFP and Efe-AfpA .
  • Stability : Likely retains activity under diverse conditions, akin to PgAFP .

Limitations :

  • Production Costs : Chemical synthesis (as with crAFPs) may be prohibitively expensive compared to recombinant methods .
  • Species Specificity : May lack the narrow-target efficacy seen in AFP, limiting use against specific pathogens .

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